molecular formula C4H9N5O4S2 B13455077 N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide

N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide

Cat. No.: B13455077
M. Wt: 255.3 g/mol
InChI Key: BTRBSODTRWSYQC-UHFFFAOYSA-N
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Description

N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemistry, and material science . The unique structure of this compound, which includes a triazole ring and sulfonamide groups, makes it a compound of interest for scientific research and industrial applications.

Preparation Methods

The synthesis of N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 1,2,4-triazole with dimethylamine and sulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. This approach allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and scalable process .

Chemical Reactions Analysis

N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or halides.

Scientific Research Applications

N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: The compound is investigated for its potential therapeutic applications.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to the modulation of their activity . The sulfonamide groups can also interact with biological targets, contributing to the compound’s overall pharmacological effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide can be compared with other similar compounds such as 1,2,3-triazole, 1,2,4-triazole, and their derivatives.

The uniqueness of this compound lies in its combination of the triazole ring and sulfonamide groups, which confer specific chemical reactivity and biological activity that may not be present in other triazole derivatives .

Properties

Molecular Formula

C4H9N5O4S2

Molecular Weight

255.3 g/mol

IUPAC Name

1-N,1-N-dimethyl-1,2,4-triazole-1,3-disulfonamide

InChI

InChI=1S/C4H9N5O4S2/c1-8(2)15(12,13)9-3-6-4(7-9)14(5,10)11/h3H,1-2H3,(H2,5,10,11)

InChI Key

BTRBSODTRWSYQC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C=NC(=N1)S(=O)(=O)N

Origin of Product

United States

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